molecular formula C18H20N2O3 B2915189 N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953244-32-1

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2915189
CAS No.: 953244-32-1
M. Wt: 312.369
InChI Key: LSTDBMYMDIGVMB-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a dimethylamino-substituted phenethyl group attached to the benzodioxole core. The dimethylamino group in the phenethyl side chain may influence receptor binding, solubility, and metabolic stability, as seen in similar compounds .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20(2)15-6-3-13(4-7-15)9-10-19-18(21)14-5-8-16-17(11-14)23-12-22-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDBMYMDIGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via acylation reactions using benzo[d][1,3]dioxole-5-carbonyl chloride and amines.

    Introduction of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions involving dimethylamine and suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzo[d][1,3]dioxole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity

Compound & Substituent Key Findings IC50 (µM) Application/Target Reference
IId (N-(4-(2-methoxyphenoxy)phenyl)) Significant cytotoxicity against HeLa and HepG2 cells; phenoxy group enhances activity 26.59–65.16 Anticancer
BNBC (6-bromo-N-(naphthalen-1-yl)) STING agonist; potent antitumor effects in mice via immune activation Not reported Antitumor/STING pathway
BA52 (Radioiodinated analog) Melanoma-targeting agent; effective in metastatic melanoma patients Clinical trial data Melanoma therapy

Key Insights :

  • Electron-donating groups (e.g., methoxy in IId) enhance cytotoxicity .
  • Halogenation (e.g., bromine in BNBC) and aromatic extensions improve STING activation and tumor targeting .

Metabolic and Toxicological Profiles

Compound & Substituent Metabolic Stability Toxicity Profile Application Reference
S807 (N-(heptan-4-yl)) Rapid oxidative metabolism GRAS (Generally Recognized As Safe) Umami flavor
IIc (N-(3-(trifluoromethyl)phenyl)) Not reported Hypoglycemic agent; safe in diabetic mice Antidiabetic

Key Insights :

  • Alkyl chains (e.g., heptan-4-yl in S807) improve flavor potency but require rigorous toxicological evaluation .
  • Trifluoromethyl groups (IIc) enhance α-amylase inhibition without significant toxicity .

Structural and Electronic Properties

Compound & Substituent Energy Gap (DFT, eV) Crystal System Notable Features Reference
MDC (N-(4-methoxybenzyl)) 3.54 Monoclinic (Z=2) Nitro group enhances stability
ADC (N-(3-acetylphenyl)) 3.96 Monoclinic (Z=4) Acetyl group increases polarity

Key Insights :

  • Crystal packing differences (Z=2 vs. Z=4) influence solubility and formulation .

Biological Activity

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of a dimethylamino group enhances its pharmacological properties, potentially allowing it to interact with various neurotransmitter systems. The carboxamide functional group contributes to its bioactivity, making it a candidate for therapeutic applications.

The synthesis typically involves the formation of amide bonds from carboxylic acids and amines. A common method includes activating the carboxylic acid to form an acyl chloride, which then reacts with dimethylamino-substituted phenethylamine. This process yields high purity and efficiency under optimized conditions.

Biological Activity Overview

This compound has demonstrated several biological activities:

  • Neurotransmitter Modulation : The compound may interact with central nervous system receptors, influencing mood and cognitive functions. Its structural similarity to other compounds suggests potential effects on neurotransmitter systems such as serotonin and dopamine.
  • Enzyme Inhibition : Related compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), which could have implications in pain management and neuroprotection.

Table 1: Comparison of Related Compounds

Compound NameStructure/FeaturesUnique Aspects
N-(3,4-Dimethoxyphenethyl)benzo[d][1,3]dioxole-5-carboxamideContains methoxy groupsEnhanced solubility and bioavailability
4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamidePiperazine ring structurePotential for varied receptor interactions
4-(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl-n-pyridin-3-ylpiperazine-1-carboxamideDifluorinated benzodioxoleIncreased lipophilicity may enhance CNS penetration

Case Studies and Research Findings

Recent studies have investigated the anxiolytic potential of related compounds through various experimental models. For example:

  • Zebrafish Model : A study evaluated the anxiolytic effects of chalcone derivatives similar to this compound in adult zebrafish. The results indicated significant alterations in locomotor activity and anxiety-like behaviors upon administration of these compounds .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to serotonin receptors (5-HTR), indicating their potential as anxiolytics or antidepressants. The docking studies provided insights into the binding affinity and orientation of these compounds relative to their targets .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating how this compound behaves in biological systems:

  • Absorption : The presence of the dimethylamino group may enhance lipid solubility, facilitating better absorption across biological membranes.
  • Metabolism : Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes; however, further research is needed to elucidate specific metabolic routes.

Q & A

Q. How can researchers optimize the synthesis of N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted aniline derivatives with carbonyl-containing intermediates. Key steps include:
  • Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate carboxamide linkage, as demonstrated in analogous carboxamide syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from chloroform or methanol to achieve >95% purity .
  • Yield improvement : Optimize reaction time and temperature (e.g., 16–24 hours at room temperature for coupling reactions) to minimize side products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in the benzo[d][1,3]dioxole ring) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, C-O-C vibrations in the dioxole ring at ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₁N₂O₃⁺ = 325.1548) .
  • X-ray crystallography : For definitive confirmation of stereochemistry and crystal packing, as applied to structurally similar hydrazides .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, dock the carboxamide moiety into ATP-binding pockets to assess potential kinase inhibition .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-donating groups on the phenethyl chain) with biological activity data to prioritize synthetic targets .

Q. What strategies resolve discrepancies in biological assay results across studies?

  • Methodological Answer : Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
  • Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Cell line variability : Validate target expression levels (e.g., via Western blotting) before testing in diverse cell models .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Metabolite identification : Perform MSⁿ fragmentation to detect hydroxylated or demethylated metabolites .

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